molecular formula C10H16ClN B1505041 (R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride CAS No. 856646-07-6

(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride

Cat. No.: B1505041
CAS No.: 856646-07-6
M. Wt: 185.69 g/mol
InChI Key: XQDCTHGENBYORR-SBSPUUFOSA-N
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Description

(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClN. It is a derivative of phenylethylamine and is known for its chiral properties, making it useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Reduction of (R)-1-(2,5-Dimethylphenyl)ethanone: The compound can be synthesized by reducing (R)-1-(2,5-Dimethylphenyl)ethanone using reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Amination of (R)-1-(2,5-Dimethylphenyl)ethanol: Another method involves the amination of (R)-1-(2,5-Dimethylphenyl)ethanol using ammonia in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form (R)-1-(2,5-Dimethylphenyl)ethanone.

  • Reduction: The compound can be reduced to (R)-1-(2,5-Dimethylphenyl)ethanol.

  • Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium trioxide (CrO₃) in acetic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Using nucleophiles like halides in the presence of a base.

Major Products Formed:

  • Oxidation: (R)-1-(2,5-Dimethylphenyl)ethanone

  • Reduction: (R)-1-(2,5-Dimethylphenyl)ethanol

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is used in various fields:

  • Chemistry: It serves as a chiral building block in organic synthesis.

  • Biology: It is used in the study of enzyme-substrate interactions.

  • Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride is similar to other chiral amines, such as (S)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride and (R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride. its unique chiral center and specific substituents make it distinct in terms of reactivity and biological activity.

Comparison with Similar Compounds

  • (S)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride

  • (R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride

  • (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride

Properties

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCTHGENBYORR-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704147
Record name (1R)-1-(2,5-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856646-07-6
Record name Benzenemethanamine, α,2,5-trimethyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856646-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(2,5-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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